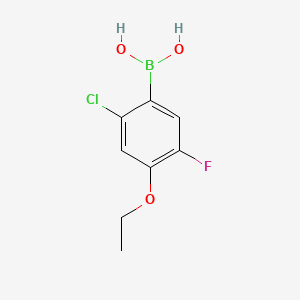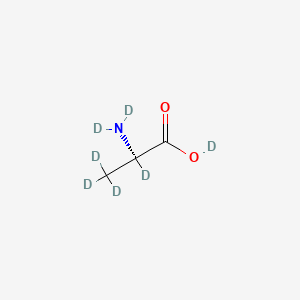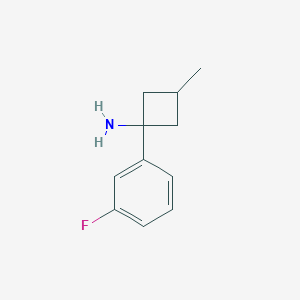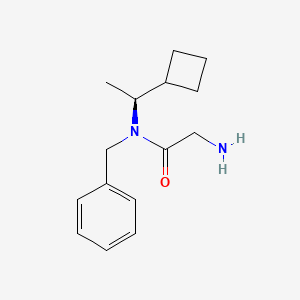![molecular formula C14H16Cl2N4O3 B14033060 N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning . Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapses, which can cause severe muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the toxic effects of organophosphates .
準備方法
The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in the presence of absolute ethanol . The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C . Industrial production methods follow similar procedures but are scaled up to meet commercial demands .
化学反応の分析
Obidoxime chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction of oximes by sodium metal, sodium amalgam, or hydrogenation produces amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive sites on the pyridinium rings.
Common reagents used in these reactions include sodium metal, sodium amalgam, and various hydride reagents . The major products formed from these reactions are amines and substituted pyridinium compounds .
科学的研究の応用
Obidoxime chloride has a wide range of scientific research applications:
作用機序
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses . Organophosphates inhibit acetylcholinesterase by binding to its active site, preventing it from functioning normally . Obidoxime chloride has a higher affinity for the organophosphate residue than the enzyme itself, allowing it to remove the phosphate group and restore the enzyme’s functionality . The phosphate-oxime compound is then eliminated from the body via urine .
類似化合物との比較
Obidoxime chloride is often compared with other oximes such as pralidoxime, HI-6, and trimedoxime . While all these compounds serve as antidotes for organophosphate poisoning, obidoxime chloride is more potent than pralidoxime and diacetyl-monoxime . HI-6 and trimedoxime are also effective but have different spectra of activity and pharmacokinetic properties . The unique structure of obidoxime chloride allows it to be more effective against certain types of nerve agents, making it a valuable tool in both medical and military applications .
特性
分子式 |
C14H16Cl2N4O3 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |
InChIキー |
KKTGFAHNZGSJAW-UHFFFAOYSA-N |
正規SMILES |
COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)




![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)








